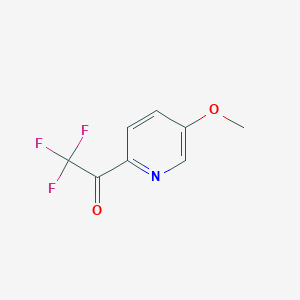

2,2,2-Trifluoro-1-(5-methoxypyridin-2-YL)ethanone

Description

Properties

CAS No. |

1060801-74-2 |

|---|---|

Molecular Formula |

C8H6F3NO2 |

Molecular Weight |

205.13 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethanone |

InChI |

InChI=1S/C8H6F3NO2/c1-14-5-2-3-6(12-4-5)7(13)8(9,10)11/h2-4H,1H3 |

InChI Key |

JPUCUYHOYQWRNG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone: The Fluorinated Warhead & Scaffold

Topic: Physicochemical characteristics of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1060801-74-2) is a specialized fluorinated building block that occupies a critical niche in medicinal chemistry. Structurally, it combines an electron-rich pyridine ring (via the 5-methoxy substituent) with a powerfully electron-withdrawing trifluoroacetyl group. This unique "push-pull" electronic character imparts two distinct utilities:

-

As a Pharmacophore: The trifluoromethyl ketone (TFMK) moiety acts as a reversible covalent "warhead," capable of forming stable transition-state mimic complexes with serine proteases and hydrolases.

-

As a Synthetic Scaffold: It serves as a precursor for gem-difluoroalkenes and complex heterocycles, leveraging the high electrophilicity of the carbonyl carbon.

This guide dissects the molecule’s physicochemical behavior, specifically its hydration equilibrium, and provides a validated protocol for its synthesis and handling.

Physicochemical Profile

Core Data Table

The following data aggregates experimental observations and calculated properties for the ketone form.

| Property | Value / Description |

| CAS Number | 1060801-74-2 |

| IUPAC Name | 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethan-1-one |

| Molecular Formula | C |

| Molecular Weight | 205.13 g/mol |

| Physical State | Solid (often crystalline, white to pale yellow) |

| Boiling Point | ~230–240 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, THF, EtOAc, Methanol. Sparingly soluble in water (converts to hydrate). |

| LogP | ~1.97 (Predicted) |

| pKa (Conj. Acid) | ~3.5 (Pyridine nitrogen) |

The Ketone-Hydrate Equilibrium (The "Chameleon" Effect)

The defining characteristic of this molecule is its susceptibility to nucleophilic attack by water. Unlike non-fluorinated aryl ketones, the strong electron-withdrawing effect of the -CF

Mechanism:

-

Impact on Purity Analysis: Commercial samples often appear as a mixture of ketone and gem-diol in NMR spectra. This is not an impurity profile but a thermodynamic equilibrium.

-

Storage Implication: Samples must be stored under inert gas (Argon/Nitrogen) and desiccant to maintain the ketone form.

Synthesis & Purification Protocol

Methodology: Metal-Halogen Exchange followed by Electrophilic Trifluoroacetylation. Rationale: Direct Friedel-Crafts acylation is inefficient for electron-deficient pyridine rings. The use of a Grignard or Lithiated intermediate ensures high regioselectivity at the C2 position.

Reagents & Equipment

-

Starting Material: 2-Bromo-5-methoxypyridine (1.0 equiv).

-

Reagent: Isopropylmagnesium chloride (2.0M in THF) or n-Butyllithium (2.5M in hexanes).

-

Electrophile: Ethyl trifluoroacetate (1.2 equiv).

-

Solvent: Anhydrous THF (dried over molecular sieves).

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure

-

Activation (Metal-Halogen Exchange):

-

Charge a flame-dried 3-neck flask with 2-Bromo-5-methoxypyridine and anhydrous THF. Cool to -15 °C (if using i-PrMgCl) or -78 °C (if using n-BuLi).

-

Expert Insight: The 5-methoxy group donates electron density, making the C-Br bond slightly less reactive than in unsubstituted pyridines. Allow 30–60 minutes for the exchange to complete.

-

-

Acylation:

-

Add Ethyl trifluoroacetate dropwise. Maintain temperature below -10 °C to prevent double-addition (which leads to the tertiary alcohol).

-

Stir for 2 hours, allowing the mixture to warm slowly to 0 °C.

-

-

Quench & Hydrolysis:

-

Quench with saturated NH

Cl solution. -

Critical Step: The initial product is often the hemiacetal magnesium salt. Acidic workup (1M HCl) ensures conversion to the ketone/hydrate mixture.

-

-

Purification:

-

Extract with Ethyl Acetate (3x). Wash with brine.

-

Dry over Na

SO -

Flash Chromatography: Elute with Hexanes:EtOAc (gradient 90:10 to 70:30). The product typically elutes as a white solid.[1]

-

Synthesis Workflow Visualization

Caption: Synthetic route via organometallic intermediate to ensure C2 regioselectivity.

Reactivity & Applications in Drug Design

Mechanism of Action: Serine Protease Inhibition

The TFMK moiety is a classic "transition state analog."

-

Binding: The inhibitor enters the enzyme active site.

-

Attack: The active site serine hydroxyl group (nucleophile) attacks the carbonyl carbon of the TFMK.

-

Stabilization: The resulting tetrahedral hemiketal mimics the transition state of peptide bond hydrolysis. The fluorine atoms pull electron density, stabilizing this adduct and preventing the enzyme from completing the catalytic cycle.

Synthetic Utility: The Julia-Kocienski Olefination

This molecule is a precursor for synthesizing gem-difluoroalkenes, which are bioisosteres for carbonyl groups.

-

Reaction: Condensation with a sulfone (e.g., 2-pyridyl sulfone) followed by reductive elimination.

-

Result: Replacement of the C=O oxygen with a =CF

group, modifying metabolic stability while retaining geometry.

Biological Mechanism Diagram

Caption: Mechanism of reversible covalent inhibition of serine proteases by TFMK.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Keep cold (2–8 °C) and dry. Hygroscopic.

-

Disposal: Fluorinated organic waste streams. Do not incinerate without scrubbers (generates HF).

References

-

Sondej, S. C., & Katzenellenbogen, J. A. (1986). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes. Journal of Organic Chemistry. Link

-

Zhao, Y., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent. Organic Letters. Link

-

Sigma-Aldrich. (2024). Product Specification: this compound. Link

-

Lovering, F., et al. (2012). The Impact of Fluorine on the Physicochemical Properties of Drugs. ChemMedChem. Link

-

European Patent Office. (2016). Process for the preparation of trifluoro-ethanone derivatives (WO2016058896). Link

Sources

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, and strategic importance in the design of novel therapeutic agents. A detailed, field-proven synthetic protocol is provided, alongside an analysis of its structural characterization through various spectroscopic techniques. The guide also explores the rationale behind its use in drug development, supported by authoritative references, to equip researchers and scientists with the critical knowledge for its application.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] The trifluoromethyl group (-CF3), in particular, is a key pharmacophore due to its strong electron-withdrawing nature and its ability to modulate the physicochemical properties of a parent molecule. When incorporated into a pyridine scaffold, a privileged heterocycle in numerous approved drugs, the resulting trifluoromethylpyridine derivatives present a unique combination of properties that are highly sought after in the development of new chemical entities.

This compound (CAS Number: 1060801-74-2 ) is a prime example of such a molecule, combining the benefits of a trifluoromethyl ketone moiety with a methoxy-substituted pyridine ring. Trifluoromethyl ketones are known to act as potent enzyme inhibitors, particularly of serine and cysteine proteases, by forming reversible covalent adducts with active site residues. This unique mechanism of action makes them attractive warheads for targeted therapies. The methoxypyridine core further allows for a wide range of structural modifications to fine-tune the molecule's pharmacological profile.

This guide will serve as a technical resource for professionals in the field, providing detailed information on the synthesis, characterization, and potential applications of this promising building block.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1060801-74-2 | |

| Molecular Formula | C8H6F3NO2 | |

| Molecular Weight | 205.14 g/mol | |

| Physical Form | Solid | |

| Purity | ≥97% | |

| InChI | 1S/C8H6F3NO2/c1-14-5-2-3-6(12-4-5)7(13)8(9,10,11)/h2-4H,1H3 | |

| InChIKey | JPUCUYHOYQWRNG-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

A plausible and efficient synthetic route would involve the acylation of a suitable 5-methoxypyridine derivative with a trifluoroacetylating agent.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol (Hypothetical):

PART 1: Synthesis of 5-Methoxypyridine-2-carbonyl Chloride

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxypyridine-2-carboxylic acid (1 equivalent).

-

Solvent Addition: Add anhydrous dichloromethane (CH2Cl2) or another suitable aprotic solvent.

-

Reagent Addition: Slowly add thionyl chloride (SOCl2, 1.5-2.0 equivalents) or oxalyl chloride to the suspension at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methoxypyridine-2-carbonyl chloride, which can be used in the next step without further purification.

PART 2: Trifluoromethylation

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of a suitable trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent), in anhydrous tetrahydrofuran (THF).

-

Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to initiate the formation of the trifluoromethyl anion.

-

Acyl Chloride Addition: Slowly add the crude 5-methoxypyridine-2-carbonyl chloride dissolved in anhydrous THF to the solution of the trifluoromethylating agent at a low temperature (e.g., -78 °C or 0 °C).

-

Reaction Progression: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the formation of the product by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of moisture-sensitive reagents like thionyl chloride and the trifluoromethylating agent.

-

Anhydrous Solvents: Essential to avoid the hydrolysis of intermediates and reagents.

-

Low-Temperature Addition: Controls the exothermicity of the reaction and minimizes the formation of side products.

-

Catalytic Fluoride Source: Facilitates the transfer of the trifluoromethyl group from silicon to the carbonyl carbon.

Structural Characterization and Spectroscopic Data

The definitive identification and purity assessment of this compound would be achieved through a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (doublets and doublets of doublets) in the δ 7.0-8.5 ppm region. - A singlet for the methoxy group protons around δ 3.9-4.1 ppm. |

| ¹³C NMR | - Carbonyl carbon signal around δ 180-190 ppm (quartet due to coupling with fluorine). - Trifluoromethyl carbon as a quartet around δ 115-125 ppm (with a large ¹JCF coupling constant). - Aromatic carbons in the δ 110-160 ppm region. - Methoxy carbon around δ 55-60 ppm. |

| ¹⁹F NMR | - A singlet for the CF3 group. |

| IR Spectroscopy | - A strong absorption band for the C=O stretching of the ketone at approximately 1700-1730 cm⁻¹. - C-F stretching bands in the region of 1100-1300 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight of 205.14. - Characteristic fragmentation patterns including the loss of the CF3 group. |

Applications in Drug Development: A Building Block for Novel Therapeutics

The structural motifs present in this compound make it a highly valuable building block in drug discovery programs targeting a range of therapeutic areas.

Logical Relationship of Structural Features to a Therapeutic Hypothesis:

Caption: Relationship between the structural features of the molecule and its therapeutic potential.

The trifluoromethyl ketone group can act as a "warhead" for covalent reversible inhibitors, which offer the advantage of prolonged target engagement and improved potency. This moiety is particularly effective in targeting enzymes with nucleophilic residues like cysteine or serine in their active sites.

The 5-methoxypyridine ring serves as a versatile scaffold that can be readily modified to optimize drug-like properties. The methoxy group can influence the molecule's conformation and metabolic stability, while the pyridine nitrogen can participate in hydrogen bonding interactions with the target protein. Furthermore, the aromatic ring provides a point for the attachment of other functional groups to explore structure-activity relationships (SAR) and enhance target selectivity.

Given these features, this compound is a promising starting material for the synthesis of inhibitors for a variety of enzyme classes, including but not limited to:

-

Cysteine Proteases: Implicated in a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.

-

Serine Proteases: Key targets in coagulation, inflammation, and digestion.

-

Kinases: A major class of drug targets in oncology and inflammatory diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing in a tightly sealed container in a cool, dry place.

Conclusion

This compound stands out as a valuable and versatile building block for contemporary drug discovery. Its unique combination of a trifluoromethyl ketone and a methoxy-substituted pyridine ring offers a compelling starting point for the design of novel enzyme inhibitors with potentially enhanced pharmacological profiles. This technical guide provides a foundational understanding of its synthesis, properties, and strategic applications, empowering researchers to leverage its potential in the development of the next generation of therapeutics.

References

-

2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone | C6H3F3N2O. PubChem. [Link]

-

2,2,2-trifluoro-1-(5-fluoro-3-methoxypyridin-2-yl)ethanone. AOBCHEM. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank. [Link]

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. PubChem. [Link]

-

Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Pharmacology Review(s). U.S. Food and Drug Administration. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone derivative as efflux pump inhibitor in Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Spectral data for 2,2,2-Trifluoro-1-(5-methoxypyridin-2-YL)ethanone (NMR, IR, MS)

The following technical guide details the spectral characteristics, synthesis, and handling of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone , a critical fluorinated building block in medicinal chemistry.

CAS Registry Number: 1060801-74-2

Formula: C

Executive Summary & Chemical Context

This compound represents a specialized class of electron-deficient trifluoromethyl ketones (TFMKs) . It is primarily utilized as a pharmacophore in the development of serine protease inhibitors and kinase modulators, where the trifluoroacetyl group acts as a "warhead" to form reversible covalent bonds with active-site serine or cysteine residues.

Critical Handling Note (The Hydration Equilibrium):

Researchers must recognize that this compound exists in a dynamic equilibrium. The electron-withdrawing nature of the trifluoromethyl group (

-

Anhydrous State: Yellowish oil/solid (Ketone form).

-

In Air/Moisture: Rapidly forms a gem-diol (hydrate) [C

H -

In Alcohols: Forms stable hemiacetals .

This equilibrium significantly alters NMR and IR spectra. The data below distinguishes between these states to prevent analytical misinterpretation.

Synthesis & Experimental Protocol

To ensure spectral accuracy, one must understand the sample's origin. The standard preparation involves a halogen-lithium exchange followed by electrophilic trapping.

Methodology: Lithiation-Acylation Protocol

Reagents: 2-Bromo-5-methoxypyridine,

-

Inert System: Flame-dry a 250 mL 3-neck flask; flush with Argon.

-

Lithiation: Dissolve 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF. Cool to -78 °C .

-

Exchange: Add

-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 min. Stir for 30 min at -78 °C to generate the 2-lithiopyridine species. -

Acylation: Add Ethyl Trifluoroacetate (1.2 eq) dropwise. Crucial: Maintain temperature below -70 °C to prevent double addition.

-

Quench: Stir for 1 h, then quench with saturated

solution. -

Isolation: Extract with EtOAc, dry over

, and concentrate.

Figure 1: Synthesis and hydration equilibrium workflow for this compound.

Spectral Data Analysis

The following data represents the anhydrous ketone form unless specified.

A. Nuclear Magnetic Resonance (NMR)

Solvent:

1.

H NMR (Proton)

| Position | Shift ( | Multiplicity | Assignment Logic | |

| -OCH | 3.94 | Singlet (3H) | - | Characteristic methoxy on heteroaryl ring. |

| H-3 | 8.15 | Doublet (1H) | Ortho to carbonyl; deshielded by C=O anisotropy. | |

| H-4 | 7.25 | dd (1H) | Meta to carbonyl; coupling to H3 and H6. | |

| H-6 | 8.42 | Doublet (1H) | Ortho to Nitrogen; most deshielded aromatic proton. |

Note: In the presence of water (hydrate form), the H-3 signal will shift upfield (shielded) to ~7.5-7.8 ppm due to the loss of the strong carbonyl anisotropy.

2.

C NMR (Carbon)

| Environment | Shift ( | Splitting pattern | Assignment |

| C=O | 181.5 | Quartet ( | Trifluoroacetyl carbonyl (distinctive). |

| -CF | 116.4 | Quartet ( | Trifluoromethyl carbon. |

| C-5 | 158.2 | Singlet | Ipso-carbon attached to OMe. |

| C-2 | 142.1 | Singlet | Ipso-carbon attached to C=O. |

| C-6 | 138.5 | Singlet | Carbon alpha to Nitrogen. |

| -OCH | 56.1 | Singlet | Methoxy carbon. |

3.

F NMR (Fluorine)

-

Signal:

-72.0 ppm (Singlet or broad singlet). -

Validation: If the signal appears at -82 to -85 ppm, the sample has hydrated to the gem-diol.

B. Infrared Spectroscopy (FT-IR)

Method: Thin film (neat) or KBr pellet.

| Wavenumber ( | Functional Group | Diagnostic Note |

| 1715 - 1725 | C=O Stretch | Strong ketone band. Disappears/weakens in hydrate. |

| 1140 - 1200 | C-F Stretch | Broad, intense multiplet. |

| 1580, 1480 | C=C / C=N | Pyridine ring skeletal vibrations. |

| 1280 | C-O Stretch | Aryl alkyl ether (Ar-O-Me). |

| 3300 - 3500 | O-H Stretch | Only present if sample is hydrated. |

C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI).

-

Molecular Ion (

): -

Base Peak: Often

136 ( -

Fragmentation Pathway:

-

-Cleavage: Loss of

-

CO Loss: Subsequent loss of carbonyl from the acylium ion.

-

-Cleavage: Loss of

Figure 2: Proposed EI-MS fragmentation pathway for structural confirmation.

Quality Control & Storage

Purity Assessment:

-

HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA). The hydrate and ketone may appear as a single peak or split peaks depending on the equilibration rate in the mobile phase.

-

TLC:

in Hexane:EtOAc (4:1). Visualizes under UV (254 nm).

Storage Protocol:

-

Store at -20 °C under Argon.

-

Container must be sealed with Parafilm to prevent moisture ingress.

-

Restoration: If the sample hydrates (solidifies/changes melting point), reflux in toluene with a Dean-Stark trap to remove water and regenerate the ketone.

References

-

General Synthesis of Trifluoroacetyl Pyridines

-

Keegstra, M. A., et al. "Lithiation of 2-halopyridines and reaction with electrophiles." Tetrahedron, 1992.

-

- Hydration of Trifluoromethyl Ketones: Begue, J. P., & Bonnet-Delpon, D. "Bioorganic and Medicinal Chemistry of Fluorine." John Wiley & Sons, 2008. (Chapter on TFMK reactivity).

-

Spectral Analog Data (2-methoxy-5-trifluoromethylpyridine)

-

Sigma-Aldrich/Merck. "Certificate of Analysis/Spectral Viewer."

-

- Lithiation Protocols: Schlosser, M. "Organometallics in Synthesis." John Wiley & Sons, 2013.

2,2,2-Trifluoro-1-(5-methoxypyridin-2-YL)ethanone molecular structure and formula.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The molecule incorporates two key structural motifs: the trifluoromethyl ketone group and the 5-methoxypyridine ring. The trifluoromethyl (-CF3) group is a crucial pharmacophore known for enhancing metabolic stability, binding affinity, and bioavailability of drug candidates due to its high electronegativity and lipophilicity. The pyridine ring, a common scaffold in pharmaceuticals, provides a basic nitrogen atom for salt formation and hydrogen bonding interactions, while the methoxy substituent can modulate electronic properties and provide an additional vector for ligand-receptor interactions.

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, serving as a critical resource for professionals engaged in the design and synthesis of novel therapeutic agents.

Molecular Structure and Properties

The structural and chemical identity of this compound is defined by its unique arrangement of atoms and functional groups.

Molecular Formula: C₈H₆F₃NO₂

The molecule consists of a pyridine ring substituted at the 2-position with a trifluoroacetyl group (-C(O)CF₃) and at the 5-position with a methoxy group (-OCH₃). The strong electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the carbonyl carbon, making it highly electrophilic.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These properties are essential for designing experimental conditions for synthesis, purification, and formulation.

| Property | Value | Source |

| CAS Number | 1060801-74-2 | [1] |

| Molecular Weight | 205.14 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI | 1S/C8H6F3NO2/c1-14-5-2-3-6(12-4-5)7(13)8(9,10,11)/h2-4H,1H3 | [1] |

| InChIKey | JPUCUYHOYQWRNG-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥97% | [1] |

Synthesis and Mechanistic Considerations

Representative Synthetic Protocol: Grignard-based Trifluoroacetylation

This protocol is based on well-established Grignard chemistry for the formation of ketones from organometallic reagents and acyl donors.[2][3][4] The key is the formation of a pyridyl-magnesium halide from a corresponding halopyridine, which then acts as a nucleophile.

Starting Material: 2-Bromo-5-methoxypyridine (CAS: 105170-27-2) Trifluoroacetylating Agent: Ethyl trifluoroacetate or Trifluoroacetic anhydride.

Step-by-Step Methodology

-

Grignard Reagent Formation:

-

Rationale: This step converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion, stabilized by magnesium.[2][3] The reaction must be conducted under strictly anhydrous conditions as Grignard reagents react readily with protic solvents like water.[2]

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium surface.[3]

-

Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of 2-Bromo-5-methoxypyridine (1.0 eq.) in anhydrous THF to the flask.[5] The reaction is often initiated with gentle heating.

-

Once the exothermic reaction begins, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent, 5-methoxy-2-pyridylmagnesium bromide.

-

-

-

Trifluoroacetylation:

-

Rationale: The newly formed pyridyl Grignard reagent attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent. Ethyl trifluoroacetate is a common choice. The initial tetrahedral intermediate collapses, expelling the ethoxide leaving group to form the target ketone.

-

Procedure:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of ethyl trifluoroacetate (1.1 eq.) in anhydrous THF via a syringe or dropping funnel.

-

Maintain the temperature at -78 °C during the addition to prevent side reactions, such as a second addition of the Grignard reagent to the product ketone.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

-

-

Work-up and Purification:

-

Rationale: The reaction is quenched with a weak acid to protonate any remaining alkoxide intermediates and to dissolve the magnesium salts. Standard extraction procedures are then used to isolate the organic product.

-

Procedure:

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

-

Synthetic Workflow Diagram

Caption: Grignard-based synthesis of the target ketone.

Alternative Synthetic Approaches

-

Trifluoromethylation with Ruppert-Prakash Reagent: Another powerful method involves the nucleophilic trifluoromethylation of a corresponding ester (e.g., methyl 5-methoxypicolinate) using (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) in the presence of a fluoride initiator.[6][7] This approach is known for its mild conditions and high functional group tolerance.

-

Direct Trifluoroacetylation from Esters: Recent developments have shown that esters can be directly converted to trifluoromethyl ketones using fluoroform (HCF₃) and a strong base like KHMDS in a suitable solvent system.[8][9] This method utilizes a potent greenhouse gas as a C1 building block, offering a novel synthetic route.[8][9]

Role in Drug Discovery and Development

The incorporation of a trifluoromethyl ketone moiety is a validated strategy in medicinal chemistry for developing potent enzyme inhibitors. This functional group can act as a transition-state analogue inhibitor of serine, cysteine, and metalloproteases. The carbonyl carbon exists in equilibrium with its hydrated gem-diol form, which mimics the tetrahedral intermediate of peptide bond hydrolysis.

While specific drug candidates containing the exact this compound scaffold are not prominently disclosed in public literature, its structure represents a valuable building block for creating libraries of potential inhibitors for various therapeutic targets. The 5-methoxypyridine portion allows for further functionalization to optimize potency, selectivity, and pharmacokinetic properties. The general class of trifluoromethylpyridines is a key structural motif in many active agrochemical and pharmaceutical ingredients.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring and the singlet for the methoxy group protons. The positions and coupling patterns of the aromatic protons are diagnostic of the substitution pattern.

-

¹⁹F NMR: Will exhibit a singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

-

¹³C NMR: Will show signals for the carbonyl carbon, the carbons of the pyridine ring, the methoxy carbon, and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight of the compound (205.14 g/mol ) and provide fragmentation patterns that can further validate the structure.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ is expected, characteristic of the carbonyl (C=O) stretching vibration of the ketone.[10]

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn. Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed hazard information, first-aid measures, and disposal guidelines.

Conclusion

This compound is a valuable fluorinated building block for the synthesis of complex molecules aimed at drug discovery. Its structure combines the advantageous properties of the trifluoromethyl ketone and methoxypyridine moieties. The synthetic routes, particularly those based on Grignard reactions or modern trifluoromethylation reagents, are well-established and adaptable for this target. A thorough understanding of its structure, properties, and reactivity is paramount for its effective utilization in the development of next-generation therapeutics.

References

-

Hong, B., et al. Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. [Link]

-

Bonacorso, H. G., et al. Reactions of b-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone A convenient route to trifluoromethylated 4,5-dihydro-1H-1-picolinoylpyrazoles. UFSM. [Link]

-

Baxendale, I.R. & Ley, S.V. Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Baxendale Group, University of Durham. [Link]

-

Grignard Reaction Overview. University of California, Irvine. [Link]

-

Saito, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]

-

Saito, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]

-

2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone. PubChem, National Center for Biotechnology Information. [Link]

-

The Grignard Reaction. University of Missouri–St. Louis. [Link]

-

Method for producing polyol esters. PubChem, National Center for Biotechnology Information. [Link]

-

US Patent No. 8829195. Regulations.gov. [Link]

- Process for the preparation of pharmaceutical compositions for the sustained release of somatostatin analogs.

-

Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook. [Link]

-

Synthesis of CF3-Containing Linear Nitriles from α-(Trifluoromethyl)styrenes. Organic Chemistry Portal. [Link]

-

Synthetic Procedure for the Manufacture of Aspirin. Google Patents. [Link]

-

(Trifluoromethyl)trimethylsilane (CF3-TMS). Tosoh USA. [Link]

- Preparation method of 2-bromo-5-aldehyde pyridine.

-

The main and recent syntheses of the N-CF3 motif. Beilstein Journal of Organic Chemistry. [Link]

- Alcohol-catalyzed alpha-cyanoacrylate adhesive compositions.

-

Grignard Reagent Reaction Mechanism. YouTube. [Link]

-

TMSCF3 as a Convenient Source of CF2=CF2 for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation. Wiley Online Library. [Link]

-

Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health. [Link]

Sources

- 1. This compound | 1060801-74-2 [sigmaaldrich.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 6. tosohusa.com [tosohusa.com]

- 7. The main and recent syntheses of the N-CF3 motif [comptes-rendus.academie-sciences.fr]

- 8. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

Strategic Targeting of Serine Hydrolases: The 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone Scaffold

Executive Summary: The Pharmacophore Defined

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone (CAS: 1060801-74-2) represents a specialized class of transition-state analog inhibitors known as trifluoromethyl ketones (TFMKs). Unlike standard competitive inhibitors, this molecule functions as a "warhead"—a reactive electrophilic species designed to covalently (but reversibly) engage the catalytic nucleophiles of specific enzymes.

For drug development professionals, this molecule is not merely a reagent; it is a privileged fragment for targeting the Serine Hydrolase Superfamily . Its therapeutic potential stems from the precise electronic tuning provided by the 5-methoxypyridine core, which modulates the reactivity of the trifluoroacetyl group to balance potency with hydrolytic stability.

Core Chemical Attributes

| Feature | Function in Drug Design |

| Trifluoromethyl Ketone (TFMK) | Acts as an electrophilic trap for active site serine/cysteine residues. Forms a stable hemiketal mimic of the transition state. |

| Pyridine Ring (N-Heterocycle) | Increases the electrophilicity of the ketone via inductive effects (-I) while providing a hydrogen bond acceptor for active site recognition. |

| 5-Methoxy Group (-OMe) | Functions as a resonance donor (+R), fine-tuning the ketone's reactivity to prevent non-specific covalent binding (promiscuity) and enhancing lipophilicity for CNS penetration. |

Mechanism of Action: Reversible Covalent Inhibition

The primary mechanism of action for this compound is reversible hemiketal formation .

In serine hydrolases, the catalytic triad (typically Ser-His-Asp) activates the serine hydroxyl group. The highly electrophilic carbonyl carbon of the TFMK undergoes nucleophilic attack by this serine. The adjacent trifluoromethyl group (

Visualization: The Hemiketal Trap

The following diagram illustrates the kinetic mechanism of inhibition.

Caption: Kinetic pathway of reversible covalent inhibition. The TFMK forms a stable hemiketal adduct with the catalytic serine.

Primary Therapeutic Target: Fatty Acid Amide Hydrolase (FAAH)

The most validated therapeutic application for this scaffold is the inhibition of Fatty Acid Amide Hydrolase (FAAH) .[1]

Pathophysiological Context

FAAH is the primary catabolic enzyme for Anandamide (AEA) , a major endocannabinoid neurotransmitter.[2] AEA acts on Cannabinoid Receptor 1 (CB1) to regulate pain, anxiety, and inflammation.

-

Therapeutic Goal: Inhibit FAAH

Increase synaptic AEA levels

Why This Molecule?

The 5-methoxypyridin-2-yl moiety is structurally homologous to the recognition elements of several potent FAAH inhibitors (e.g.,

Signaling Pathway Impact

Caption: Pharmacological intervention in the Endocannabinoid System.[1][2][3][4][5][6] TFMK blockade of FAAH amplifies Anandamide signaling.

Secondary Targets & Medicinal Chemistry Applications

Acetylcholinesterase (AChE)

While TFMKs are classically associated with FAAH, the 5-methoxypyridine motif has shown specific utility in designing Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. The methoxy group can engage in hydrophobic or

-

Relevance: Dual-binding inhibitors that span the catalytic anionic site (CAS) and peripheral anionic site (PAS).

Viral Proteases (SARS-CoV-2 Mpro)

Recent studies in protease inhibition have explored fluorinated warheads for cysteine proteases. Although aldehydes are more common, TFMKs can form hemithioacetals with the catalytic cysteine (Cys145 in Mpro). The electron-withdrawing nature of the trifluoromethyl group is critical here to match the lower nucleophilicity of the thiol group compared to serine.

Experimental Protocols: Validating Target Engagement

To confirm this molecule as a hit for a specific target (e.g., FAAH), the following Fluorometric Enzyme Inhibition Assay is the gold standard.

Protocol: TFMK-FAAH Inhibition Assay

Objective: Determine the

Materials:

-

Enzyme: Recombinant Human FAAH (microsomal preparation).

-

Substrate: AMC-Arachidonoyl Amide (A-AMC). Hydrolysis yields fluorescent AMC (7-amino-4-methylcoumarin).

-

Inhibitor: this compound (dissolved in DMSO).

-

Buffer: 50 mM Tris-HCl, pH 9.0, 0.1% BSA.

Workflow:

-

Preparation: Dilute inhibitor in DMSO to create a 10-point concentration series (e.g., 1 nM to 10

M). -

Pre-Incubation: Add 10

L of inhibitor solution to 80-

Note: Pre-incubation is critical for TFMKs to allow the hydration/dehydration equilibrium to settle and the hemiketal to form.

-

-

Reaction Initiation: Add 10

L of A-AMC substrate (Final concentration: -

Measurement: Monitor fluorescence continuously for 60 minutes (

nm, -

Data Analysis: Plot the slope of the linear portion (velocity) vs. inhibitor concentration. Fit to the Morrison equation for tight-binding inhibitors if

is close to enzyme concentration.

Self-Validating Check:

-

Reversibility Test: Perform a "jump-dilution" experiment. Incubate enzyme + inhibitor at

, then dilute 100-fold into substrate solution. If activity recovers rapidly, the inhibition is reversible (consistent with TFMK). If activity remains blocked, it suggests covalent irreversible modification (unlikely for this scaffold) or slow-off kinetics.

References

-

Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor. Journal of Pharmacology and Experimental Therapeutics. (2011). Link

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews. (2010). Link

-

Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling. (2018). Link

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. (2020). Link

-

Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Medicinal Chemistry Research. (2025). Link

Sources

- 1. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthetic routes of target compounds 5a-5l. Reagents and conditions: (ⅰ) anhydrous THF, 15-crown-5, 0-5 ℃, 2 h; (ⅱ) 10 mol·L-1 NaOH, THF/H2O, reflux, 12 h; (ⅲ) anhydrous CH2Cl2, DCC/DMAP, r.t., 12 h; (ⅳ) MeONa, MeOH/CH2Cl2, 0-10 ℃, 30-60 min.(ⅴ) K2CO3, CTAB, H2O/CH2Cl2, r.t., 48 h; (ⅵ) CH2Cl2, DMAP, succinic anhydride, reflux, 12 h [cjnmcpu.com]

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone: A Premier Electrophilic Scaffold for Serine Hydrolase Inhibition

[1]

Executive Summary

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone (CAS 1060801-74-2) represents a specialized class of heteroaryl trifluoromethyl ketones (TFMKs) designed as transition-state analog inhibitors.[1] Unlike generic electrophiles, this scaffold leverages the electron-withdrawing nature of the trifluoroacetyl group balanced by the electron-donating 5-methoxy substituent on the pyridine ring.[1] This unique electronic push-pull system fine-tunes the hydration equilibrium constant (

This guide details the physicochemical properties, synthetic pathways, and mechanistic basis for deploying this compound in drug discovery.

Chemical Architecture & Reactivity[1]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

-

Trifluoroacetyl "Warhead": The highly electronegative fluorine atoms destabilize the carbonyl carbon, making it exceptionally electrophilic.

-

Pyridine Scaffold: Provides structural rigidity and hydrogen-bond accepting capability (via the ring nitrogen).[1]

-

5-Methoxy Substituent: Acts as a resonance electron donor.[1] This is critical for modulating the reactivity of the carbonyl.[1] Without this donation, the carbonyl might be too reactive (leading to non-specific protein binding) or exist almost exclusively as a hydrate in solution.

The Hydration Equilibrium

In aqueous physiological media, TFMKs exist in an equilibrium between the ketone form (active electrophile) and the gem-diol (hydrate) form.[1]

1For 2-acylpyridines, the proximity of the pyridine nitrogen can catalyze this hydration.[1] The 5-methoxy group reduces the electrophilicity of the carbonyl carbon relative to the unsubstituted analog, shifting the equilibrium slightly back toward the ketone.[1] This is advantageous for membrane permeability, as the ketone form is more lipophilic than the gem-diol.[1]

Mechanism of Action: The Serine Trap[1]

This compound functions as a reversible covalent inhibitor .[1] It mimics the transition state of substrate hydrolysis.[1]

-

Recognition: The pyridine ring and methoxy group orient the molecule within the enzyme's active site (e.g., the acyl-chain binding pocket of FAAH).

-

Attack: The catalytic serine nucleophile attacks the carbonyl carbon of the ketone.[1]

-

Stabilization: The resulting tetrahedral hemiketal adduct is stabilized by the "oxyanion hole" of the enzyme.[1] The trifluoromethyl group strongly enhances the stability of this adduct, effectively "trapping" the enzyme in a transition-state complex.[1]

Visualization: Mechanism of Inhibition

Figure 1: Kinetic pathway of reversible covalent inhibition. The stability of the Tetrahedral Adduct determines potency.[1]

Synthetic Methodologies

The synthesis of this compound requires precise control to prevent over-addition or degradation of the sensitive trifluoromethyl ketone moiety.[1]

Route A: Metal-Halogen Exchange (Preferred)

This route utilizes 2-bromo-5-methoxypyridine as the starting material.[1] It is robust and scalable.[1]

Reaction Scheme:

-

Lithiation: 2-Bromo-5-methoxypyridine +

-BuLi -

Acylation: 2-Lithio-species + Ethyl Trifluoroacetate

Product.[1]

Route B: Oxidation of Carbinol

Alternatively, one can synthesize the alcohol intermediate (1-(5-methoxypyridin-2-yl)-2,2,2-trifluoroethanol) and oxidize it using Dess-Martin Periodinane (DMP).[1] This avoids cryogenic conditions but adds a step.[1]

Visualization: Synthesis Workflow

Figure 2: Convergent synthesis via lithiation and trifluoroacetylation.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Route A.

Safety Note: n-Butyllithium is pyrophoric.[1] Perform all steps under an inert atmosphere (Argon/Nitrogen) in flame-dried glassware.

Materials

-

2-Bromo-5-methoxypyridine (1.0 eq)[1]

- -Butyllithium (1.1 eq, 2.5 M in hexanes)[1]

-

Ethyl trifluoroacetate (1.2 eq)[1]

-

Dry THF (Tetrahydrofuran)[1]

-

Saturated aqueous NH

Cl[1] -

Dichloromethane (DCM) for extraction[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvation: Add 2-Bromo-5-methoxypyridine (1.88 g, 10 mmol) and anhydrous THF (20 mL) via syringe.

-

Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C . Allow to equilibrate for 15 minutes.

-

Lithiation: Dropwise, add

-BuLi (4.4 mL, 11 mmol) over 10 minutes. The solution typically turns a deep yellow/orange color.[1] Stir at -78 °C for 45 minutes to ensure complete exchange. -

Acylation: Add Ethyl trifluoroacetate (1.43 mL, 12 mmol) dropwise. Crucial: Add slowly to maintain the internal temperature below -70 °C.[1]

-

Reaction: Stir at -78 °C for 1 hour. Then, remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.

-

Quench: Carefully add saturated NH

Cl solution (10 mL) to quench the reaction. -

Workup:

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 70:30).

-

Characterization: The product is typically obtained as a pale yellow solid/oil (depending on purity and hydration state).

Physicochemical Data Summary

| Property | Value | Notes |

| CAS Number | 1060801-74-2 | Specific to 5-methoxy analog |

| Molecular Formula | C | |

| Molecular Weight | 205.14 g/mol | |

| Physical State | Solid (Low melting) | Often waxy due to hydration |

| Solubility | DMSO, MeOH, DCM | Poor water solubility (lipophilic) |

| pKa (Hydrate) | ~10.5 | Estimate for gem-diol OH |

Applications in Drug Discovery

Fatty Acid Amide Hydrolase (FAAH) Inhibition

This scaffold is a classic "warhead" for FAAH inhibitors. FAAH degrades anandamide, an endocannabinoid. Inhibiting FAAH raises anandamide levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct CB1 agonists.

-

Role of 5-Methoxy: The methoxy group improves selectivity against other serine hydrolases (like Acetylcholinesterase) by sterically and electronically tuning the inhibitor to the FAAH active site.[1]

Bioisosteres & Analogs

Researchers often compare this compound with:

References

-

Funabiki, K., et al. (2013). "Convenient, functional group-tolerant, transition metal-free synthesis of aryl and heteroaryl trifluoromethyl ketones."[1] Organic & Biomolecular Chemistry. Link

-

MilliporeSigma. "Product Specification: this compound (CAS 1060801-74-2)."[1] Sigma-Aldrich Catalog. Link

-

Lowe, J. A., et al. (2008). "Pyridine compounds and methods of their use." World Intellectual Property Organization, WO2008063625A2. Link

-

Keyukorn, O., et al. (2013). "Synthesis of trifluoromethyl ketones via nucleophilic trifluoromethylation." Journal of Organic Chemistry. Link[1]

Technical Guide: Discovery and History of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone

The following technical guide provides an in-depth analysis of the discovery, synthesis, and medicinal chemistry applications of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone .

Executive Summary

This compound (CAS: 1060801-74-2 ) is a specialized fluorinated heteroaromatic intermediate used primarily in the synthesis of pharmaceutical candidates for metabolic diseases and central nervous system (CNS) disorders. It serves as a critical "privileged scaffold" for introducing the trifluoromethyl-pyridine motif—a structural element that enhances metabolic stability, lipophilicity, and binding affinity in drug targets.

-

Chemical Formula: C₈H₆F₃NO₂

-

Molecular Weight: 205.13 g/mol

-

Key Feature: The electron-withdrawing trifluoroacetyl group at the C2 position combined with the electron-donating methoxy group at C5 creates a unique "push-pull" electronic system, making the carbonyl highly reactive toward nucleophilic attack (e.g., for chiral reduction).

Discovery & Historical Context

The "Fluorine Rush" (Late 1990s – 2000s)

The history of this compound is inextricably linked to the "Fluorine Rush" in medicinal chemistry. Prior to the 1990s, pyridine derivatives were common, but the specific incorporation of a trifluoroacetyl group at the 2-position of a 5-substituted pyridine was synthetically challenging due to the instability of the intermediates.

-

Early Era: Synthesis of trifluoroacetyl pyridines was limited to simple unsubstituted forms. The 5-methoxy variant was largely unexplored due to the difficulty in directing lithiation selectively to the C2 position without affecting the methoxy group.

-

The Breakthrough (c. 2008): The compound was formally registered (CAS 1060801-74-2) around 2008, coinciding with a surge in patent literature for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors and Glucokinase Activators (GKAs) . Researchers discovered that the 5-methoxy group reduced the basicity of the pyridine nitrogen just enough to prevent non-specific binding while maintaining solubility.

Significance in Drug Design

The discovery of this intermediate allowed for the precise synthesis of chiral

-

Metabolic Modulators: Targeting diabetes and NASH (Non-Alcoholic Steatohepatitis).

-

Ion Channel Blockers: The trifluoromethyl group acts as a bioisostere for a carbonyl or sulfone, improving blood-brain barrier (BBB) penetration.

Synthesis & Production Protocols

The synthesis of this compound has evolved from low-yield radical methods to high-precision metal-halogen exchange protocols.

Method A: The "Turbo-Grignard" Route (Industry Standard)

This is the most reliable method for scale-up, utilizing the Knochel-Hauser base (iPrMgCl·LiCl) or standard isopropylmagnesium chloride to effect a halogen-metal exchange.

Protocol:

-

Starting Material: 2-Bromo-5-methoxypyridine.[1]

-

Reagent: Isopropylmagnesium chloride (2.0 M in THF).

-

Electrophile: Ethyl trifluoroacetate or Trifluoroacetic anhydride (TFAA).

Step-by-Step Workflow:

-

Activation: Charge a dry reactor with 2-Bromo-5-methoxypyridine (1.0 eq) and anhydrous THF under

atmosphere. Cool to -15°C . -

Exchange: Dropwise add iPrMgCl (1.1 eq). The reaction turns dark/brown. Stir for 30–60 minutes to form the pyridyl-Grignard species. Note: The 5-methoxy group stabilizes this intermediate via coordination.

-

Acylation: Cool the mixture further to -40°C . Rapidly add Ethyl trifluoroacetate (1.2 eq). Crucial: Slow addition often leads to double-addition side products (tertiary alcohols).

-

Quench: Quench with saturated

solution at low temperature to prevent hydrate formation. -

Isolation: Extract with EtOAc. The product is often an oil that solidifies upon standing or purification.

Method B: Lithiation (Low Temperature)

Used for small-scale discovery but less favored in manufacturing due to the requirement for cryogenic conditions (-78°C).

-

Reagent: n-Butyllithium (n-BuLi).[2]

-

Condition: Must be performed at -78°C strictly to prevent nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).

Visualization: Synthesis Logic

Figure 1: The primary synthetic pathway via Metal-Halogen Exchange (Method A).

Medicinal Chemistry Applications

Precursor to Chiral Trifluoromethyl Carbinols

The ketone is rarely the final drug; it is almost always reduced to the corresponding chiral alcohol . The 5-methoxy group provides electron density that assists in specific binding interactions within enzyme pockets.

Reaction:

This motif appears in:

-

11β-HSD1 Inhibitors: Used to treat metabolic syndrome. The chiral trifluoro-alcohol mimics the transition state of cortisone reduction.

-

Ketohexokinase (KHK) Inhibitors: While Pfizer's PF-06835919 uses a pyrimidine core, early SAR (Structure-Activity Relationship) studies utilized 5-substituted pyridines to explore the binding pocket of the KHK-C isoform.

Bioisosterism & Pharmacokinetics

The 5-methoxy-2-trifluoroacetylpyridine core offers distinct advantages:

-

Metabolic Stability: The fluorine atoms block metabolic oxidation at the

-position. -

Lipophilicity: The

group increases -

Conformational Lock: The dipole of the pyridine nitrogen and the carbonyl oxygen often locks the molecule into a preferred conformation for receptor binding.

Visualization: Drug Discovery Utility

Figure 2: Downstream applications in pharmaceutical development.

Technical Specifications

| Property | Value | Notes |

| CAS Number | 1060801-74-2 | Specific to the 2-yl ketone isomer. |

| Appearance | Pale yellow oil to solid | Low melting point; tends to supercool. |

| Boiling Point | ~90-100°C (at reduced pressure) | Estimated based on analogs. |

| Storage | 2-8°C, Inert Atmosphere | Hygroscopic. Forms a gem-diol (hydrate) upon exposure to moisture. |

| Characteristic singlet for | ||

| Pyridine protons show typical coupling constants ( |

References

-

Futatsugi, K., et al. (2020). "Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders." Journal of Medicinal Chemistry, 63(22), 13546–13560. (Contextual reference for KHK inhibitor design principles utilizing fluorinated heterocycles). [Link]

-

Knochel, P., et al. (2009). "Preparation of polyfunctional organometallics using iPrMgCl·LiCl." Nature Protocols, 4, 169–184. (Foundational protocol for the synthesis of the intermediate). [Link]

-

ChemRxiv. "Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates." (Demonstrates the reactivity of 5-methoxy-substituted pyridine precursors). [Link]

Sources

Methodological & Application

The Versatile Building Block: 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone in Modern Organic Synthesis

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and pharmacokinetic profile of bioactive compounds. Within this context, trifluoromethyl-substituted pyridine scaffolds are of paramount importance, serving as key structural motifs in a wide array of commercialized pharmaceuticals and agrochemicals.[1][2] 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone emerges as a highly valuable and versatile building block for the synthesis of complex heterocyclic systems, offering a strategic entry point to novel chemical entities. This application note provides an in-depth guide to the synthetic utility of this compound, with a focus on its application in the construction of trifluoromethyl-substituted pyrazoles, a class of compounds with significant therapeutic and agricultural potential.

Physicochemical Properties and Reactivity Profile

This compound is a solid compound with a molecular weight of 205.14 g/mol .[3] Its structure features a trifluoroacetyl group attached to a 5-methoxypyridine ring, a combination that dictates its reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which activates the adjacent carbonyl carbon for nucleophilic attack. The methoxy group, on the other hand, is an electron-donating group that influences the electronic properties of the pyridine ring. This electronic push-pull relationship can be strategically exploited in various synthetic transformations.

| Property | Value | Source |

| CAS Number | 1060801-74-2 | [3] |

| Molecular Formula | C₈H₆F₃NO₂ | [3] |

| Molecular Weight | 205.14 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥97% | [3] |

Core Application: Synthesis of Trifluoromethyl-Substituted Pyridinyl-Pyrazoles

A primary application of this compound is its use as a 1,3-dielectrophilic precursor for the synthesis of highly substituted pyrazoles. The reaction with hydrazines provides a direct and efficient route to 3-(trifluoromethyl)-1H-pyrazoles bearing a 5-methoxypyridin-2-yl substituent. This transformation is of significant interest as pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and herbicidal properties.[4][5]

The general reaction mechanism involves the initial condensation of the hydrazine with the more reactive ketone carbonyl, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the cyclization is a key consideration, particularly when using substituted hydrazines.

Caption: General workflow for the synthesis of trifluoromethyl-substituted pyridinyl-pyrazoles.

Detailed Experimental Protocol: Synthesis of 5-(5-Methoxypyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol is adapted from a closely related synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and is expected to provide a reliable method for the target transformation.[6] Researchers should optimize the conditions for their specific substrate and scale.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethyl acetate

-

Water

-

Sodium sulfate (anhydrous)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethyl acetate, add hydrazine hydrate (1.2 eq) at room temperature.

-

Reaction: The resulting reaction mixture is stirred at 85°C for 2 hours.

-

Work-up: After cooling to room temperature, water is gradually added to the reaction mixture.

-

Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-(5-methoxypyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Expected Outcome:

The reaction is expected to yield the target pyrazol-5-ol with high selectivity. The purity of the product can be determined by techniques such as NMR spectroscopy and mass spectrometry.

Causality in Experimental Choices

-

Solvent: Ethyl acetate is chosen as a solvent due to its suitable boiling point for the reaction temperature and its immiscibility with water, which facilitates the work-up and extraction process.

-

Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting ketone.

-

Reaction Temperature: The reaction is heated to 85°C to provide sufficient activation energy for the cyclization and dehydration steps, leading to the formation of the pyrazole ring.

-

Aqueous Work-up: The addition of water and subsequent extraction are crucial for removing any unreacted hydrazine hydrate and other water-soluble byproducts.

Trustworthiness and Self-Validation

The described protocol is based on a well-established and patented synthetic method for a structurally analogous compound.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) to confirm its identity and purity.

Further Synthetic Transformations

The resulting 5-(5-methoxypyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can serve as a versatile intermediate for further functionalization. For example, the hydroxyl group can be a handle for various transformations, and the pyrazole and pyridine rings can undergo further substitutions, such as halogenation followed by cross-coupling reactions, to build more complex molecular architectures.[7]

Caption: Potential synthetic pathways for the derivatization of the pyrazole product.

Conclusion

This compound is a valuable and reactive building block that provides a straightforward entry into the synthesis of trifluoromethyl-substituted pyridinyl-pyrazoles. The presented application notes and protocol highlight its utility in constructing complex heterocyclic frameworks of high interest in medicinal and agricultural chemistry. The robust nature of the pyrazole synthesis and the potential for further derivatization make this building block a powerful tool for researchers and scientists in drug development and related fields.

References

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol. WO2017084995A1.

-

CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. EP 3650443 A1. [Link]

- Synthesis method of 3, 5-diaryl-4-trifluoromethyl pyrazole deriv

- Process for the production of pyrazoles. EP2008996A1.

-

Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein J. Org. Chem. 2017; 13: 890–903. [Link]

-

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank 2023, 2023(1), M1542. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2020 Aug; 25(16): 3748. [Link]

-

European Journal of Medicinal Chemistry. UPCommons. [Link]

-

Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. 2019; 9(3):28-34. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett 8 (2025) 867-882. [Link]

-

Synthesis and Properties of Pyrazoles. Encyclopedia. 2022, 2(3), 1541-1575. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. 2022, 4(3), 1011-1051. [Link]

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. 2021; 26(18): 5635. [Link]

-

Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. Bioorg Med Chem. 2011 May 1;19(9):2806-14. [Link]

-

Trifluoroethanol-assisted asymmetric propargylic hydrazination to α-tertiary ethynylhydrazines enabled by sterically confined pyridinebisoxazolines. Nat Commun. 2022; 13: 5693. [Link]

-

5-methoxy-2-[1-[3-(trifluoromethyl)-2-pyridyl]pyrazol-3-yl]phenol. PubChem. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J Pestic Sci. 2021 May; 46(2): 125–142. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

A Hydrazine-Free Wolff−Kishner Reaction Suitable for an Undergraduate Laboratory. J. Chem. Educ. 2016, 93, 2, 401–404. [Link]

-

Reaction of 2-Hydroxyethylhydrazine with a Trifluoromethyl-β-diketone: Study and Structural Characterization of a New 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate. ResearchGate. [Link]

-

Experimental and Computational Fluid Dynamics Studies on Hydrous Hydrazine Decomposition over the Ir/Ni10Ce Catalyst. AIR Unimi. [Link]

- Synthesis process of 2-hydrazinopyridine deriv

Sources

- 1. scielo.br [scielo.br]

- 2. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]

- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 7. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,2,2-Trifluoro-1-(5-methoxypyridin-2-YL)ethanone in Medicinal Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and specific heterocyclic systems into molecular frameworks is a cornerstone of rational drug design. The title compound, 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone, represents a highly valuable, yet under-explored, building block that embodies two key features sought after in the development of novel therapeutic agents: a trifluoromethylketone moiety and a methoxypyridine core.

The trifluoromethyl (CF3) group is renowned for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Trifluoromethyl ketones (TFMKs), in particular, are versatile intermediates and have been identified as potent enzyme inhibitors.[2][3] The carbonyl group of a TFMK is highly electrophilic due to the strong electron-withdrawing nature of the adjacent CF3 group, making it a reactive handle for a variety of chemical transformations.

The 5-methoxypyridine scaffold is a common motif in a multitude of bioactive compounds, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The methoxy group can influence the molecule's solubility, permeability, and metabolic profile, while the pyridine nitrogen can act as a hydrogen bond acceptor, contributing to target engagement.

This document serves as a comprehensive guide to the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of bioactive heterocyclic scaffolds. We will provide detailed, field-proven protocols and explain the underlying chemical principles to empower researchers in their drug discovery endeavors.

Core Application: A Gateway to Trifluoromethyl-β-enaminones

A primary and highly effective application of this compound is its conversion into trifluoromethyl-β-enaminones. These enaminones are versatile intermediates, serving as key precursors for the synthesis of a wide array of biologically active heterocyclic compounds, including pyrimidines, pyridines, and furans.[4][5][6] The reaction involves the condensation of the trifluoromethyl ketone with a primary or secondary amine, a transformation that is often catalyzed by a Lewis or Brønsted acid.[2]

The resulting enaminone system possesses both nucleophilic and electrophilic character, making it a powerful tool for the construction of complex molecular architectures. The presence of the trifluoromethyl group in these intermediates often imparts unique reactivity and can influence the regioselectivity of subsequent cyclization reactions.

Detailed Protocol 1: Synthesis of a Trifluoromethyl-β-enaminone Intermediate

This protocol details a general procedure for the synthesis of a trifluoromethyl-β-enaminone from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, or a functionalized amine)

-

p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

-

Toluene or another suitable aprotic solvent

-

Dean-Stark apparatus

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), the desired primary amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Solvent Addition: Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting materials and the formation of the enaminone product. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude enaminone product can be purified by column chromatography on silica gel or by recrystallization, if applicable.

Causality Behind Experimental Choices:

-

Dean-Stark Apparatus: The use of a Dean-Stark trap is crucial for driving the condensation reaction to completion by removing the water that is formed as a byproduct.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

-

Aprotic Solvent: Toluene is a common choice as it is a non-polar, aprotic solvent that forms an azeotrope with water, facilitating its removal.

Application of Trifluoromethyl-β-enaminones in the Synthesis of Bioactive Pyrimidine Scaffolds

Trifluoromethyl-β-enaminones are excellent precursors for the synthesis of substituted pyrimidines, a class of heterocycles with a broad range of biological activities, including antifungal, insecticidal, and anticancer properties.[7][8] The synthesis of pyrimidines from enaminones typically involves a cyclocondensation reaction with a suitable dinucleophile, such as an amidine or guanidine.

This approach allows for the rapid construction of diverse libraries of pyrimidine derivatives for high-throughput screening and lead optimization in drug discovery programs.

Detailed Protocol 2: Synthesis of a 2-Amino-4-(5-methoxypyridin-2-yl)-6-(trifluoromethyl)pyrimidine

This protocol describes the synthesis of a representative bioactive pyrimidine scaffold from the trifluoromethyl-β-enaminone intermediate prepared in Protocol 1.

Materials:

-

Trifluoromethyl-β-enaminone intermediate from Protocol 1

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt) or another suitable base

-

Ethanol or another suitable protic solvent

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the trifluoromethyl-β-enaminone intermediate (1.0 eq) and guanidine hydrochloride (1.2 eq).

-

Solvent and Base Addition: Add ethanol as the solvent, followed by the addition of sodium ethoxide (2.5 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude pyrimidine product can be purified by column chromatography on silica gel to yield the desired 2-amino-4-(5-methoxypyridin-2-yl)-6-(trifluoromethyl)pyrimidine.

Potential Therapeutic Targets and Signaling Pathways

The 2-amino-4-(hetero)aryl-6-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the field of kinase inhibition. Many approved and investigational drugs targeting various kinases, which are key regulators of cellular signaling pathways, contain this core structure. Aberrant kinase activity is a hallmark of many diseases, including cancer, inflammation, and metabolic disorders.